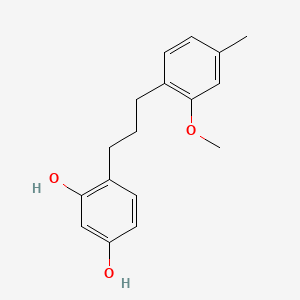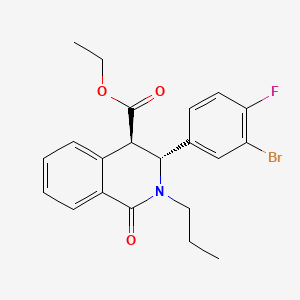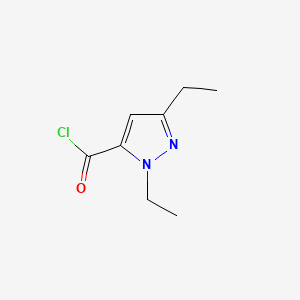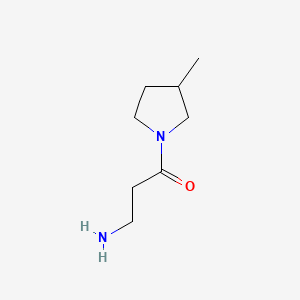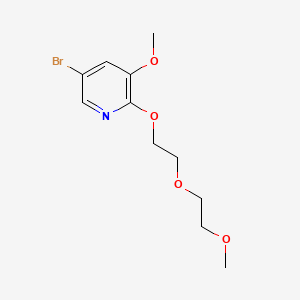
5-Bromo-3-methoxy-2-(2-(2-methoxyethoxy)ethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-Bromo-3-methoxy-2-(2-(2-methoxyethoxy)ethoxy)pyridine involves several steps, starting from the reaction of 2-bromo-5-methoxypyridine with ethylene glycol in the presence of potassium carbonate to form 2-(2-hydroxyethoxy)-5-bromopyridine. This intermediate is then reacted with 2-methoxyethyl chloride in the presence of potassium carbonate to form 2-(2-(2-methoxyethoxy)ethoxy)-5-bromopyridine.Molecular Structure Analysis
The molecular formula of 5-Bromo-3-methoxy-2-(2-(2-methoxyethoxy)ethoxy)pyridine is C11H16BrNO4 . The InChI code is 1S/C11H16BrNO4/c1-14-3-4-16-5-6-17-11-10(15-2)7-9(12)8-13-11/h7-8H,3-6H2,1-2H3 .Chemical Reactions Analysis
5-Bromo-3-methoxy-2-(2-(2-methoxyethoxy)ethoxy)pyridine acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is involved in several signaling pathways in the brain.Physical And Chemical Properties Analysis
The molecular weight of 5-Bromo-3-methoxy-2-(2-(2-methoxyethoxy)ethoxy)pyridine is 306.15 g/mol . The refractive index is n20/D 1.555 (lit.) . The boiling point is 80 °C/12 mmHg (lit.) and the density is 1.453 g/mL at 25 °C (lit.) .Safety And Hazards
Direcciones Futuras
5-Bromo-3-methoxy-2-(2-(2-methoxyethoxy)ethoxy)pyridine has been found to be a building block for the β -alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist . This suggests potential future directions in the development of new drugs for treating various diseases.
Propiedades
IUPAC Name |
5-bromo-3-methoxy-2-[2-(2-methoxyethoxy)ethoxy]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO4/c1-14-3-4-16-5-6-17-11-10(15-2)7-9(12)8-13-11/h7-8H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKAUDGEGPHMQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=C(C=C(C=N1)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methoxy-2-(2-(2-methoxyethoxy)ethoxy)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

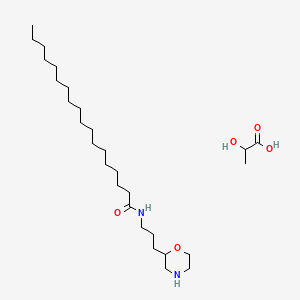
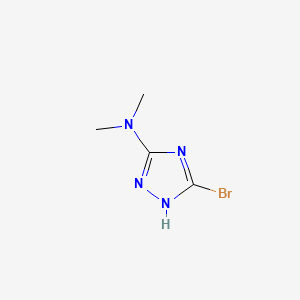
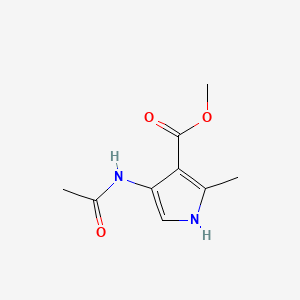
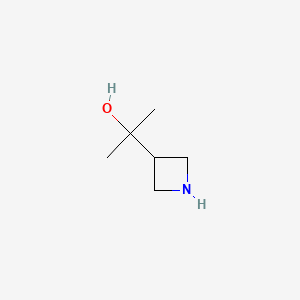
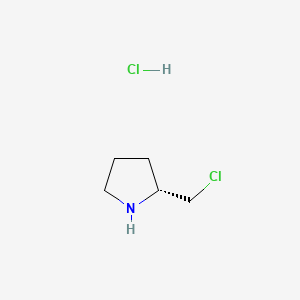
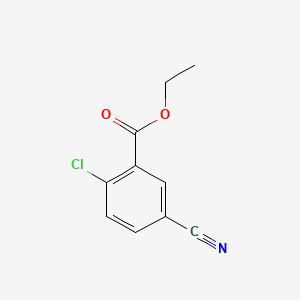
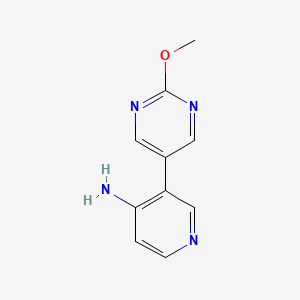
![2-Thia-5,7-diazaspiro[3.4]octane(9CI)](/img/no-structure.png)
